(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
This compound is a carbamate derivative featuring a (4-tert-butylphenyl)methyl group linked via an (E)-ethenyl bridge to a furan-2-yl moiety. The tert-butyl group enhances lipophilicity and steric bulk, while the conjugated ethenyl group contributes to planarity and electronic delocalization.
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)15-8-6-14(7-9-15)13-22-17(20)19-11-10-16-5-4-12-21-16/h4-12H,13H2,1-3H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMQQMYNVMBDZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (4-tert-butylphenyl)methylamine with furan-2-carbaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then treated with a suitable carbamoylating agent, such as isocyanate, to yield the final carbamate product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features suggest it could be explored for its activity against certain diseases, although specific studies and clinical trials would be necessary to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring and ethenyl group may also contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular pathways and targets involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogs in Carbamate Chemistry
(a) tert-Butyl-Substituted Carbamates
- tert-Butyl N-[2-(4-Fluoro-3-methylphenyl)-2-oxoethyl]carbamate (): Shares the tert-butyl carbamate core but replaces the furan and ethenyl groups with a fluorinated phenyl-ketone.
- tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-ylcarbamate ():
(b) Furan-Containing Carbamates
- Ranitidine-related compounds (): Ranitidine nitroacetamide: Features a dimethylaminomethyl-furan linked via sulphanyl-ethyl to a nitroacetamide group. The sulphanyl bridge enhances flexibility, whereas the target compound’s rigid ethenyl linker may restrict conformational freedom . Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate ():
- Combines a carbamoyl-furan with an ester side chain. The absence of a tert-butyl group reduces steric hindrance, likely improving aqueous solubility compared to the target compound .
Functional Group Analysis
*Estimated logP values based on structural analogs.
Biological Activity
(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound that has garnered attention for its potential biological activities. This compound features a combination of a tert-butylphenyl group, a furan ring, and a carbamate functional group, which may contribute to its unique properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 299.36 g/mol. The structural elements include:
- Tert-butylphenyl group : Provides steric hindrance and hydrophobic properties.
- Furan ring : Contributes to electronic properties and potential reactivity.
- Carbamate functional group : Known for its ability to interact with enzymes and receptors.
The mechanism of action for this compound likely involves its interaction with specific molecular targets in biological systems. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. Additionally, the electronic properties imparted by the furan ring may enhance binding affinity to biological targets.
Enzyme Inhibition
This compound may serve as a probe for studying enzyme-catalyzed reactions involving carbamates. The ability to inhibit specific enzymes could be explored for therapeutic applications, particularly in diseases where enzyme dysregulation is a factor.
Neuroprotective Effects
The structural characteristics of this compound suggest it might activate neuroprotective pathways similar to other electrophilic compounds. For example, certain hydroquinone derivatives have been shown to activate the Keap1/Nrf2 pathway, leading to increased expression of antioxidant enzymes, which could protect neurons from oxidative stress.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and enzyme inhibition |
| (4-tert-butylphenyl)methyl N-[(E)-2-(thiophen-2-yl)ethenyl]carbamate | Structure | Similar activities; potential differences in binding affinity |
| (4-tert-butylphenyl)methyl N-[(E)-2-(pyridin-2-yl)ethenyl]carbamate | Structure | Different electronic properties; potential for varied biological interactions |
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that carbamates with furan rings exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could share similar efficacy.
- Enzyme Interaction : Research on related carbamates indicated that they could effectively inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This suggests that our compound may also interact with similar enzymes.
- Neuroprotection : Electrophilic compounds like those derived from hydroquinones have been shown to activate neuroprotective pathways in neuronal cell cultures, indicating potential therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
